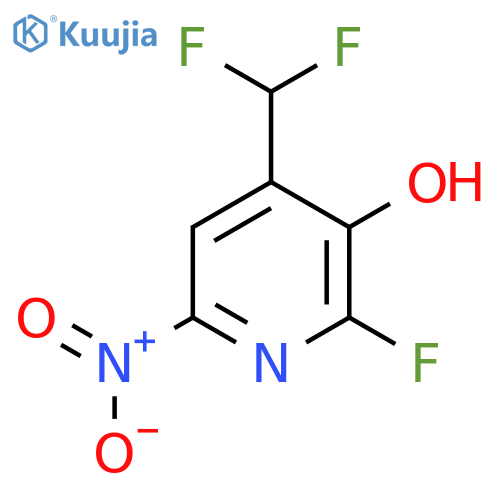

Cas no 1807075-64-4 (4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine)

1807075-64-4 structure

商品名:4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine

CAS番号:1807075-64-4

MF:C6H3F3N2O3

メガワット:208.094831705093

CID:4881193

4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine

-

- インチ: 1S/C6H3F3N2O3/c7-5(8)2-1-3(11(13)14)10-6(9)4(2)12/h1,5,12H

- InChIKey: XUEGYOLUZDJWTA-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=C(N=C(C=1)[N+](=O)[O-])F)O)F

計算された属性

- せいみつぶんしりょう: 208.01

- どういたいしつりょう: 208.01

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 78.9

4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029037092-500mg |

4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine |

1807075-64-4 | 95% | 500mg |

$1,718.70 | 2022-03-31 | |

| Alichem | A029037092-250mg |

4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine |

1807075-64-4 | 95% | 250mg |

$1,029.00 | 2022-03-31 | |

| Alichem | A029037092-1g |

4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine |

1807075-64-4 | 95% | 1g |

$3,010.80 | 2022-03-31 |

4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

1807075-64-4 (4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine) 関連製品

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量